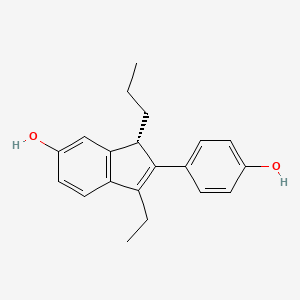
(3S)-1-Ethyl-2-(4-hydroxyphenyl)-3-propyl-3H-inden-5-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-Ethyl-2-(4-hydroxyphenyl)-3-propyl-3H-inden-5-OL: is a complex organic compound characterized by its unique structure, which includes an indene backbone substituted with ethyl, hydroxyphenyl, and propyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-Ethyl-2-(4-hydroxyphenyl)-3-propyl-3H-inden-5-OL typically involves multi-step organic synthesis. One common approach is the Friedel-Crafts alkylation of an indene derivative, followed by selective functionalization of the aromatic ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the alkylation and functionalization steps. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or double bonds within the indene structure, resulting in the formation of alcohols or saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry: In chemistry, (3S)-1-Ethyl-2-(4-hydroxyphenyl)-3-propyl-3H-inden-5-OL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural similarity to certain natural products makes it a valuable tool for probing biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets, such as enzymes or receptors, makes it a candidate for drug development.
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.
作用機序
The mechanism of action of (3S)-1-Ethyl-2-(4-hydroxyphenyl)-3-propyl-3H-inden-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
- (2S,3S)-3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
- (2S,3S)-2-(4-Hydroxyphenyl)-3,7-chromanediol
Comparison: Compared to these similar compounds, (3S)-1-Ethyl-2-(4-hydroxyphenyl)-3-propyl-3H-inden-5-OL is unique due to its indene backbone and specific substitution pattern. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
205639-20-9 |
|---|---|
分子式 |
C20H22O2 |
分子量 |
294.4 g/mol |
IUPAC名 |
(3S)-1-ethyl-2-(4-hydroxyphenyl)-3-propyl-3H-inden-5-ol |
InChI |
InChI=1S/C20H22O2/c1-3-5-18-19-12-15(22)10-11-17(19)16(4-2)20(18)13-6-8-14(21)9-7-13/h6-12,18,21-22H,3-5H2,1-2H3/t18-/m0/s1 |
InChIキー |
LAOKKJPJFDGESA-SFHVURJKSA-N |
異性体SMILES |
CCC[C@H]1C2=C(C=CC(=C2)O)C(=C1C3=CC=C(C=C3)O)CC |
正規SMILES |
CCCC1C2=C(C=CC(=C2)O)C(=C1C3=CC=C(C=C3)O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 5,7-dimethyl-](/img/structure/B14156981.png)

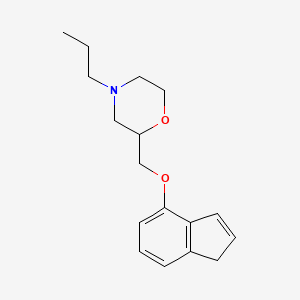
![N-[2-(4-Methylphenoxy)ethyl]-2-nitrobenzamide](/img/structure/B14156991.png)
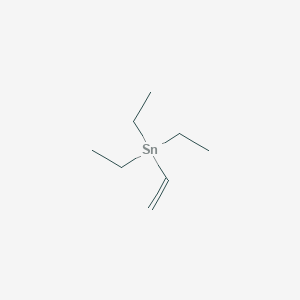
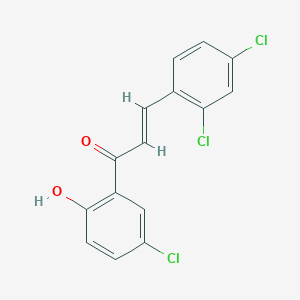
![4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14157006.png)
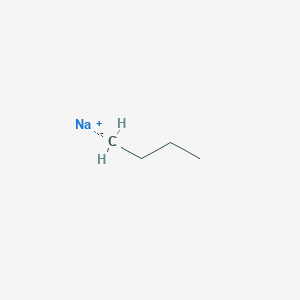
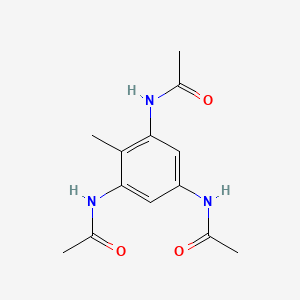
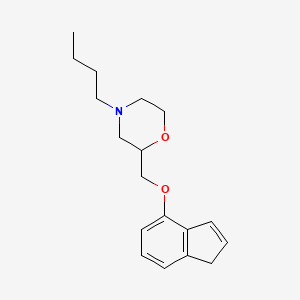

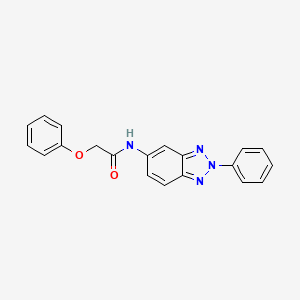
![1-Benzyl-2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14157048.png)
